molecular formula C17H12ClNO3 B2480109 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 862649-89-6

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2480109
CAS No.: 862649-89-6
M. Wt: 313.74
InChI Key: YNCSGSPKYUXJRL-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C17H12ClNO3 This compound is known for its unique chemical structure, which includes a chloro group at the 8th position, a methoxy group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions involve inhibition of the enzyme activity, which can have therapeutic implications in conditions where these enzymes are overactive . Additionally, this compound has been shown to bind to DNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, this compound induces cell cycle arrest and apoptosis . It influences cell signaling pathways, leading to chromatin condensation and nuclear fragmentation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, altering their function . The compound inhibits enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with DNA, leading to changes in protein synthesis and cellular function . These molecular interactions contribute to the compound’s therapeutic potential in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes various metabolic reactions, including oxidation and conjugation, which influence its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution affects its therapeutic efficacy and potential side effects, making it essential to study these processes in detail.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is critical for its interaction with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol and a base such as sodium methoxide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohols.

    Substitution: Quinoline derivatives with various substituents replacing the chloro group.

Scientific Research Applications

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-4-carboxylic acid: A simpler derivative without the chloro and methoxy substituents.

    8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8th position.

Uniqueness

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-15-8-3-2-5-11(15)14-9-12(17(20)21)10-6-4-7-13(18)16(10)19-14/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCSGSPKYUXJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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